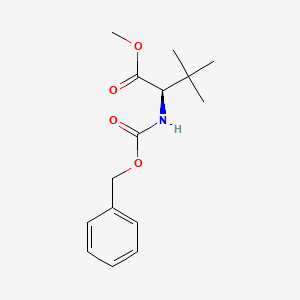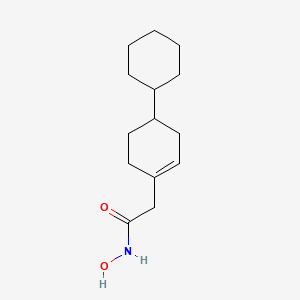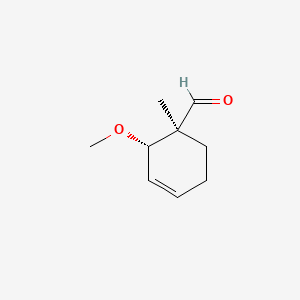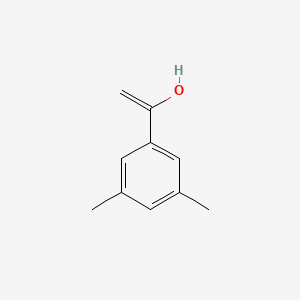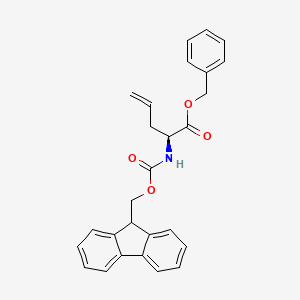
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of amino acids and is often employed as a building block in the synthesis of peptides and other complex molecules. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester typically involves several steps:
Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Esterification: The carboxylic acid group of the Fmoc-protected amino acid is then esterified with benzyl alcohol. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid catalysts like sulfuric acid.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Fmoc protection and esterification reactions.
Automated Systems: Automated systems are employed to control reaction conditions precisely, ensuring high yield and purity.
Purification: Industrial purification methods include large-scale chromatography and crystallization techniques.
化学反応の分析
Types of Reactions
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and benzyl alcohol.
Deprotection: Yields the free amino acid.
科学的研究の応用
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Bioconjugation: For the attachment of peptides to various biomolecules.
Material Science: In the synthesis of peptide-based materials and hydrogels.
作用機序
The mechanism of action of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during synthetic steps, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
類似化合物との比較
Similar Compounds
(S)-2-Fmoc-amino-pentanoic acid benzyl ester: Similar structure but lacks the double bond in the pent-4-enoic acid chain.
(S)-2-Fmoc-amino-hexanoic acid benzyl ester: Similar structure with a longer carbon chain.
Uniqueness
(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is unique due to the presence of the double bond in the pent-4-enoic acid chain, which can introduce additional reactivity and structural features in the synthesized peptides.
特性
分子式 |
C27H25NO4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoate |
InChI |
InChI=1S/C27H25NO4/c1-2-10-25(26(29)31-17-19-11-4-3-5-12-19)28-27(30)32-18-24-22-15-8-6-13-20(22)21-14-7-9-16-23(21)24/h2-9,11-16,24-25H,1,10,17-18H2,(H,28,30)/t25-/m0/s1 |
InChIキー |
NTOCLTIRCOQHPW-VWLOTQADSA-N |
異性体SMILES |
C=CC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C=CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


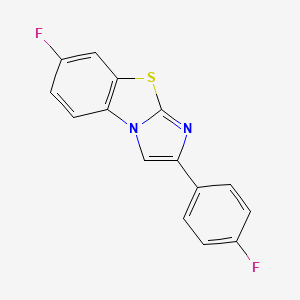
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
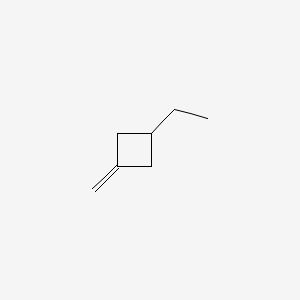
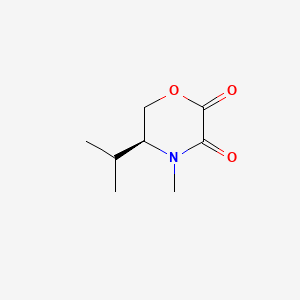



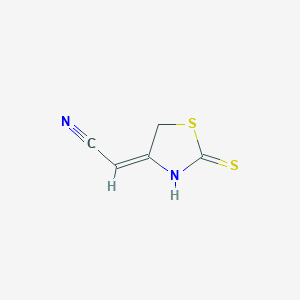
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
